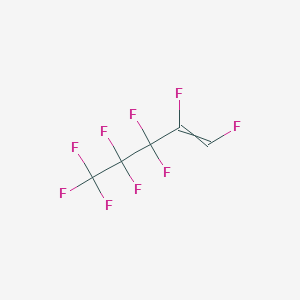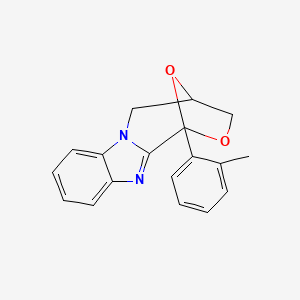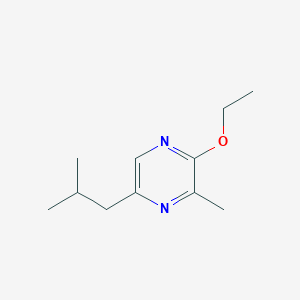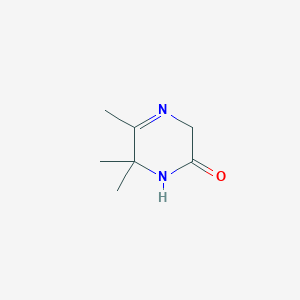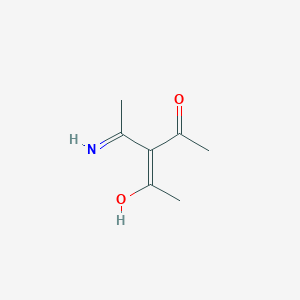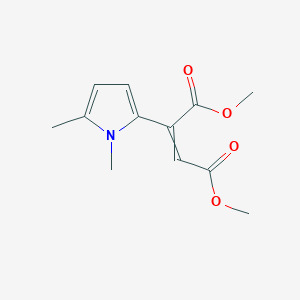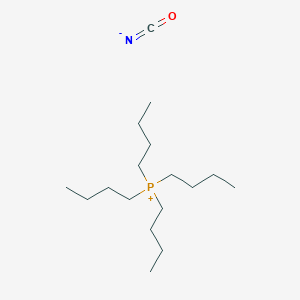
Tetrabutylphosphanium cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylphosphanium cyanate is a chemical compound that belongs to the class of phosphonium salts It is composed of a tetrabutylphosphanium cation and a cyanate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylphosphanium cyanate can be synthesized through the reaction of tetrabutylphosphanium hydroxide with cyanogen chloride. The reaction typically occurs under mild conditions, with the tetrabutylphosphanium hydroxide acting as a base to deprotonate the cyanogen chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the final product. The use of high-capacity reactors and continuous monitoring of the reaction parameters are essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylphosphanium cyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonium cation.
Reduction: Reduction reactions can convert the cyanate anion into other nitrogen-containing species.
Substitution: The cyanate anion can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various cyanate derivatives .
Scientific Research Applications
Tetrabutylphosphanium cyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrile compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of tetrabutylphosphanium cyanate involves its interaction with molecular targets and pathways within cells. The cyanate anion can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The tetrabutylphosphanium cation may also interact with cell membranes, altering their properties and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetrabutylphosphanium cyanate include other phosphonium salts such as tetrabutylphosphanium chloride and tetrabutylphosphanium hydroxide. These compounds share similar structural features but differ in their anionic components.
Uniqueness
Compared to other phosphonium salts, this compound offers unique opportunities for use in organic synthesis and industrial processes .
Properties
CAS No. |
77307-47-2 |
|---|---|
Molecular Formula |
C17H36NOP |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tetrabutylphosphanium;isocyanate |
InChI |
InChI=1S/C16H36P.CNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 |
InChI Key |
UTVFTMFQTGSGRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.C(=[N-])=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





